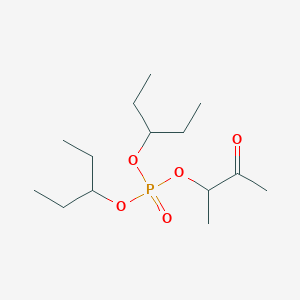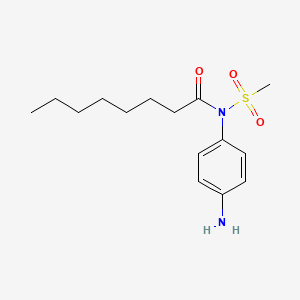
2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester typically involves the alkylation of 2-hydroxyquinoline derivatives. One common method is the Williamson ether synthesis, where the 2-hydroxy group is alkylated using ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . This inhibition can disrupt the viral life cycle, making it a potential antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Ethyl 4-hydroxy-2-quinolinecarboxylate: Known for its use in various chemical syntheses.
3-Hydroxy-2-quinoxalinecarboxylic acid: Used in studying ionizable organic compounds and preparing metal complexes.
Kynurenic acid ethyl ester: Another quinoline derivative with biological significance.
Compared to these compounds, 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester stands out due to its unique benzoyl group, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
60769-93-9 |
|---|---|
Molekularformel |
C19H15NO4 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
ethyl 3-benzoyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C19H15NO4/c1-2-24-19(23)16-15(17(21)12-8-4-3-5-9-12)18(22)13-10-6-7-11-14(13)20-16/h3-11H,2H2,1H3,(H,20,22) |
InChI-Schlüssel |
QEBLWEJDQZDYDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)





![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
